molecular formula C11H8ClFN2O2 B8540306 1-(3-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

1-(3-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8540306
M. Wt: 254.64 g/mol
InChI Key: MXMIAKADRFOSIT-UHFFFAOYSA-N
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Patent
US09221818B2

Procedure details

Ethyl 1-(3-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate: (Reference: Herold, P. et al., Tetrahedron, 56:6497-6499 (2000)) A solution of ethyl 2-((dimethylamino)methylene)-3-oxobutanoate (0.517 g, 2.79 mmol), (3-chloro-2-fluorophenyl)hydrazine hydrochloride (0.500 g, 2.54 mmol) in EtOH (2.54 mL) and TEA (0.707 mL, 5.08 mmol) was stirred at rt. After 10 min, the reaction mixture was concentrated and purified by silica gel chromatography. The desired product, ethyl 1-(3-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (200 mg, 28%), was obtained as an off white solid. MS(ESI) m/z: 283.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.517 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.707 mL
Type
reactant
Reaction Step One
Name
Quantity
2.54 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:19])=[C:4]([N:8]2[C:12]([CH3:13])=[C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:10]=[N:9]2)[CH:5]=[CH:6][CH:7]=1.CN(C=C(C(=O)C)C(OCC)=O)C.Cl.ClC1C(F)=C(NN)C=CC=1>CCO>[Cl:1][C:2]1[C:3]([F:19])=[C:4]([N:8]2[C:12]([CH3:13])=[C:11]([C:14]([OH:16])=[O:15])[CH:10]=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[Cl:1][C:2]1[C:3]([F:19])=[C:4]([N:8]2[C:12]([CH3:13])=[C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:10]=[N:9]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)N1N=CC(=C1C)C(=O)OCC)F
Name
Quantity
0.517 g
Type
reactant
Smiles
CN(C)C=C(C(=O)OCC)C(C)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.ClC=1C(=C(C=CC1)NN)F
Name
TEA
Quantity
0.707 mL
Type
reactant
Smiles
Name
Quantity
2.54 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)N1N=CC(=C1C)C(=O)O)F
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)N1N=CC(=C1C)C(=O)OCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09221818B2

Procedure details

Ethyl 1-(3-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate: (Reference: Herold, P. et al., Tetrahedron, 56:6497-6499 (2000)) A solution of ethyl 2-((dimethylamino)methylene)-3-oxobutanoate (0.517 g, 2.79 mmol), (3-chloro-2-fluorophenyl)hydrazine hydrochloride (0.500 g, 2.54 mmol) in EtOH (2.54 mL) and TEA (0.707 mL, 5.08 mmol) was stirred at rt. After 10 min, the reaction mixture was concentrated and purified by silica gel chromatography. The desired product, ethyl 1-(3-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (200 mg, 28%), was obtained as an off white solid. MS(ESI) m/z: 283.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.517 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.707 mL
Type
reactant
Reaction Step One
Name
Quantity
2.54 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:19])=[C:4]([N:8]2[C:12]([CH3:13])=[C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:10]=[N:9]2)[CH:5]=[CH:6][CH:7]=1.CN(C=C(C(=O)C)C(OCC)=O)C.Cl.ClC1C(F)=C(NN)C=CC=1>CCO>[Cl:1][C:2]1[C:3]([F:19])=[C:4]([N:8]2[C:12]([CH3:13])=[C:11]([C:14]([OH:16])=[O:15])[CH:10]=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[Cl:1][C:2]1[C:3]([F:19])=[C:4]([N:8]2[C:12]([CH3:13])=[C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:10]=[N:9]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)N1N=CC(=C1C)C(=O)OCC)F
Name
Quantity
0.517 g
Type
reactant
Smiles
CN(C)C=C(C(=O)OCC)C(C)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.ClC=1C(=C(C=CC1)NN)F
Name
TEA
Quantity
0.707 mL
Type
reactant
Smiles
Name
Quantity
2.54 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)N1N=CC(=C1C)C(=O)O)F
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)N1N=CC(=C1C)C(=O)OCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.